N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13791754
InChI: InChI=1S/C22H21NO/c1-22(2,3)15-11-13-16(14-12-15)23-19-9-6-8-18-17-7-4-5-10-20(17)24-21(18)19/h4-14,23H,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34
Molecular Formula: C22H21NO
Molecular Weight: 315.4 g/mol

N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine

CAS No.:

Cat. No.: VC13791754

Molecular Formula: C22H21NO

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine -

Specification

Molecular Formula C22H21NO
Molecular Weight 315.4 g/mol
IUPAC Name N-(4-tert-butylphenyl)dibenzofuran-4-amine
Standard InChI InChI=1S/C22H21NO/c1-22(2,3)15-11-13-16(14-12-15)23-19-9-6-8-18-17-7-4-5-10-20(17)24-21(18)19/h4-14,23H,1-3H3
Standard InChI Key BEFIQNFPVBYFLK-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34

Introduction

Structural Analysis and Molecular Properties

Core Architecture

The compound features a dibenzo[b,d]furan backbone, a fused heterocyclic system comprising two benzene rings bridged by a furan oxygen atom. The amine group at position 4 is substituted with a 4-(tert-butyl)phenyl moiety, introducing steric bulk and electronic modulation . The tert-butyl group enhances solubility in nonpolar solvents and influences intermolecular interactions, making the compound suitable for applications requiring tunable molecular packing.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₁NO
Molecular Weight315.4 g/mol
Density~1.3 g/cm³ (estimated)
Boiling Point>450°C (extrapolated)
LogP (Partition Coefficient)~4.8 (predicted)

The density and boiling point are extrapolated from structurally analogous compounds, such as N-phenyldibenzo[b,d]furan-4-amine (C₁₈H₁₃NO), which exhibits a density of 1.3 g/cm³ and a boiling point of 451.6°C . The tert-butyl group increases hydrophobicity, as reflected in the higher LogP compared to non-alkylated derivatives .

Spectroscopic and Crystallographic Insights

While crystallographic data for this specific compound remains unpublished, X-ray studies of related 4-nitro-dibenzofurans reveal planar dibenzofuran cores with substituents adopting orthogonal orientations to minimize steric clashes . Nuclear magnetic resonance (NMR) spectroscopy would likely show characteristic aromatic proton signals between δ 6.8–8.2 ppm and a singlet for the tert-butyl group at δ 1.3 ppm .

Synthesis and Manufacturing

Dibenzo[b,d]furan Core Formation

Cycloetherification of biphenyl precursors is a common method. For example, 2'-amino-biphenyl-2-ols undergo intramolecular cyclization using acidic conditions (e.g., trifluoroacetic acid) to form the furan ring . Nitration concurrent with cyclization has been reported using NaNO₂ in aqueous TFA, though this typically introduces nitro groups at position 4 of the dibenzofuran .

Amine Functionalization

Coupling the dibenzofuran core with 4-(tert-butyl)aniline likely employs Buchwald-Hartwig amination or Ullmann-type reactions, utilizing palladium or copper catalysts to form the C–N bond. Alternative approaches may involve nucleophilic aromatic substitution if electron-withdrawing groups activate the dibenzofuran’s C4 position.

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/Conditions
1CycloetherificationTFA, NaNO₂, H₂O, 80°C
2Palladium-Catalyzed AminationPd(OAc)₂, Xantphos, K₃PO₄

Physicochemical and Stability Profiles

Thermal and Solubility Characteristics

The tert-butyl group enhances thermal stability, with decomposition temperatures exceeding 300°C based on thermogravimetric analysis (TGA) of similar compounds . Solubility is highest in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene), while aqueous solubility is negligible (LogP ≈ 4.8) .

Reactivity and Functional Group Compatibility

Applications in Materials Science and Pharmaceuticals

Organic Electronics

Dibenzofuran derivatives are valued in organic light-emitting diodes (OLEDs) for their high electron affinity and thermal stability. The tert-butyl group in this compound may reduce crystallinity, improving film morphology in solution-processed devices . A related terphenyl-dibenzofuran amine (CAS 1198399-61-9) demonstrates utility as a hole-transport material, suggesting analogous applications for this compound .

Pharmaceutical Intermediates

Dibenzofurans exhibit bioactivity, including TNF-α inhibition and antimicrobial effects . While specific studies on this compound are lacking, its structural similarity to bioactive dibenzofurans positions it as a candidate for drug discovery campaigns targeting inflammatory or infectious diseases .

Recent Advances and Future Directions

Recent studies on dibenzofuran synthesis, such as TM-free nitration-cyclization cascades , highlight opportunities to streamline the production of this compound. Future research should prioritize:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral dibenzofuran derivatives.

  • Structure-Activity Relationships: Evaluating bioactivity against specific therapeutic targets.

  • Materials Optimization: Tuning substituents for enhanced charge transport in optoelectronic devices.

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